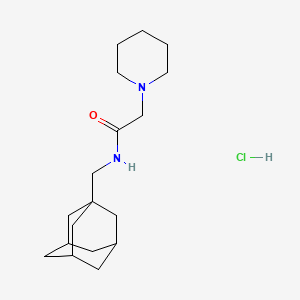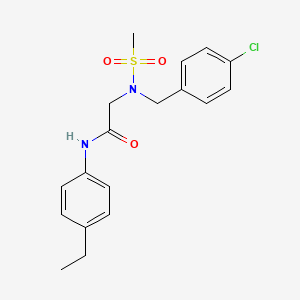
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an uncompetitive NMDA receptor antagonist that is used to reduce the symptoms of Alzheimer's disease.
作用機序
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride works by blocking the NMDA receptor, which is a type of glutamate receptor in the brain. Glutamate is a neurotransmitter that is involved in learning and memory. When glutamate binds to the NMDA receptor, it opens a channel that allows calcium ions to enter the neuron. This can lead to neuronal damage and death. N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride blocks the NMDA receptor, which reduces the influx of calcium ions and protects the neuron from damage.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to improve memory and attention in healthy individuals. N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride has neuroprotective effects and has been shown to reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride in lab experiments is that it is a well-characterized compound with a known mechanism of action. It has been extensively studied in animal models and has been shown to be safe and effective in humans. One limitation of using N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride is that it is a relatively expensive compound, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride. One area of research is to investigate the potential use of N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate the potential use of N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research on the long-term effects of N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride on cognitive function and neuronal health.
合成法
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride is synthesized from 1-bromoadamantane and 1-piperidineacetamide. The reaction is carried out in the presence of a base and a solvent. The yield of the reaction is around 50%. The product is purified using recrystallization.
科学的研究の応用
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride is widely used in scientific research to study the role of NMDA receptors in the brain. It is used to investigate the mechanisms of learning and memory, synaptic plasticity, and neurodegenerative diseases. N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(1-adamantylmethyl)-2-piperidin-1-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.ClH/c21-17(12-20-4-2-1-3-5-20)19-13-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-16H,1-13H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFFWVILGOXEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6125272 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4,5-dimethyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5220649.png)
![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)

![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220667.png)
![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)

![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5220697.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)

![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)
![(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)